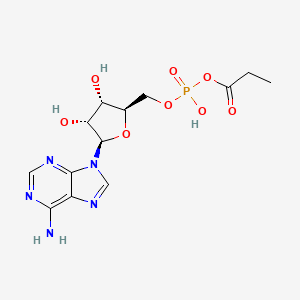

丙酰基-AMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propanoyl-AMP is a purine ribonucleoside 5'-monophosphate consisting of adenosine 5'-monophosphate where one of the hydroxy groups of the phosphate has been condensed with propionic acid. It has a role as a mouse metabolite. It derives from an adenosine 5'-monophosphate and a propionic acid. It is a conjugate acid of a propanoyl-AMP(1-).

Propinol adenylate, also known as propionyl-amp, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Propinol adenylate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Propinol adenylate participates in a number of enzymatic reactions. In particular, Propinol adenylate can be converted into propionic acid; which is mediated by the enzyme acyl-CoA synthetase short-chain family member 3, mitochondrial. In addition, Propinol adenylate can be converted into propionic acid; which is catalyzed by the enzyme acetyl-coenzyme A synthetase 2-like, mitochondrial. In humans, propinol adenylate is involved in the propanoate metabolism pathway. Propinol adenylate is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.

科学研究应用

AMP 的工业加工

- AMP 是抗生素生产中的关键中间体。沈等人(2013 年)的一项研究详细介绍了一种新型双极膜电渗析系统,用于从 AMP 硫酸盐溶液中加工 AMP。与传统方法相比,该系统显示出更好的性能,证明了其在工业 AMP 纯化中的潜力。

CO2 捕获和分离

- AMP 在二氧化碳 (CO2) 捕获应用中显示出前景。Nwaoha 等人(2016 年)的研究发现含有 AMP、哌嗪 (PZ) 和单乙醇胺 (MEA) 的三溶剂混合物具有比标准 MEA 更高的循环容量和更低的能耗,使其成为 CO2 捕获的潜在替代品。

- Aroonwilas 和 Tontiwachwuthikul(1997 年)的一项研究证明了使用高效结构填料分离 CO2 的方法,使用 AMP 时,与常见的填料方法相比,提供了明显更高的传质系数。

吸收动力学

- 徐等人(1996 年)和萨哈等人(1995 年)探索了 CO2 吸收进入 AMP 溶液的动力学,这两项研究都发现反应相对于 CO2 和 AMP 是一级反应,为涉及气体吸收的工业应用提供了宝贵的见解。

热力学性质

- Naderi 等人(2017 年)对 AMP 的热力学性质进行了研究,这对其工业应用至关重要。他们利用 Goharshadi-Morsali-Abbaspour 状态方程准确预测了 AMP 溶液的密度和其他性质。

属性

产品名称 |

propanoyl-AMP |

|---|---|

分子式 |

C13H18N5O8P |

分子量 |

403.28 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] propanoate |

InChI |

InChI=1S/C13H18N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |

InChI 键 |

ZGNGGJLVZZHLQM-ZRFIDHNTSA-N |

手性 SMILES |

CCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

物理描述 |

Solid |

产品来源 |

United States |

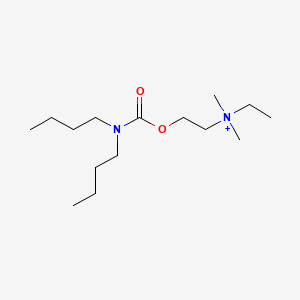

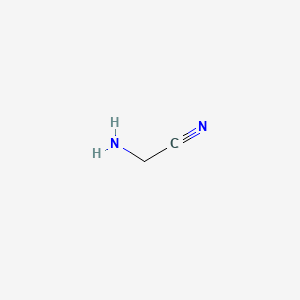

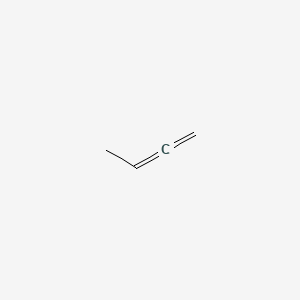

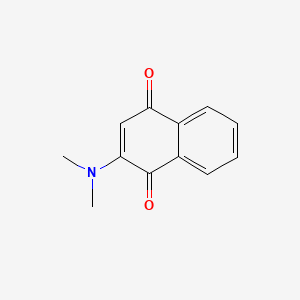

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)